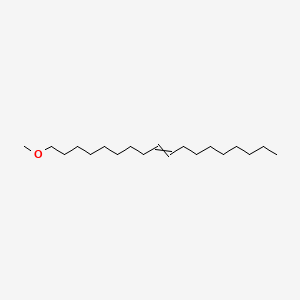![molecular formula C35H28BrP B14638857 Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide CAS No. 52988-06-4](/img/structure/B14638857.png)
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide is a phosphonium salt with a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method is the reaction of triphenylphosphine with 8-bromomethyl-2-phenylnaphthalene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
Scientific Research Applications
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. It can also interact with biological macromolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the naphthyl group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Tetraphenylphosphonium bromide: Contains an additional phenyl group compared to triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide.
Uniqueness
Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
52988-06-4 |
|---|---|
Molecular Formula |
C35H28BrP |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
triphenyl-[(8-phenylnaphthalen-2-yl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C35H28P.BrH/c1-5-14-29(15-6-1)34-23-13-16-30-25-24-28(26-35(30)34)27-36(31-17-7-2-8-18-31,32-19-9-3-10-20-32)33-21-11-4-12-22-33;/h1-26H,27H2;1H/q+1;/p-1 |
InChI Key |
ZAQRQYBTKFJBNN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


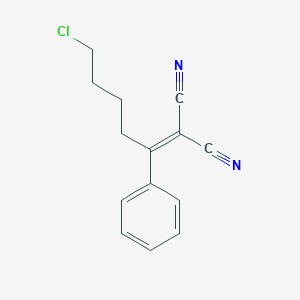
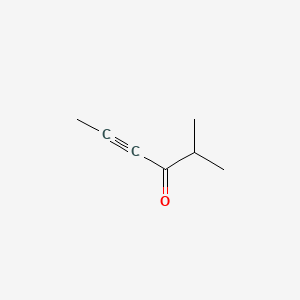
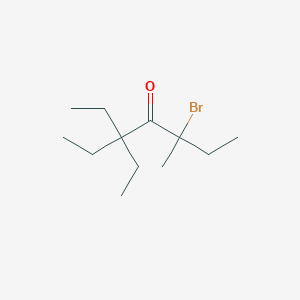
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
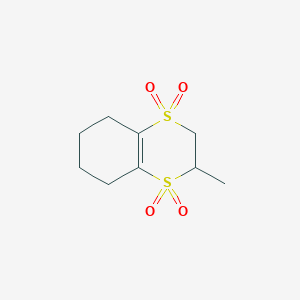
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
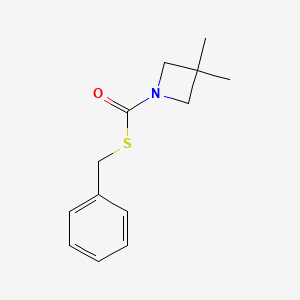
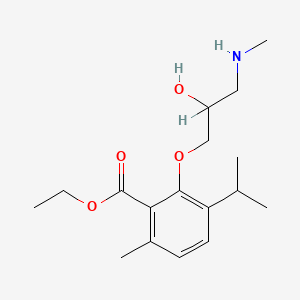
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
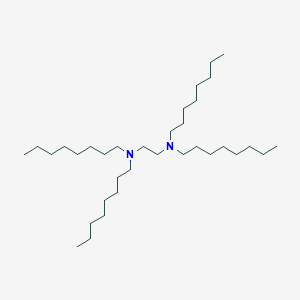
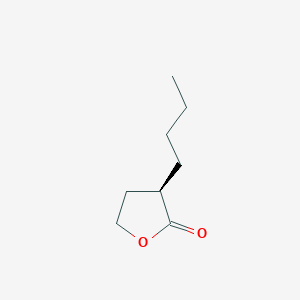
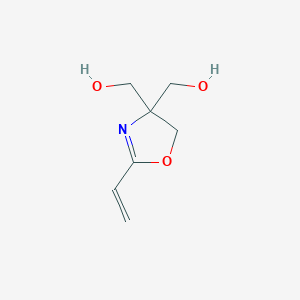
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
